4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(3-oxabicyclo[410]heptan-6-yl)-1,3,2-dioxaborolane is a boron-containing compound known for its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2,6,6-tetramethyl-4-piperidone and boronic acid derivatives.
Formation of the Bicyclic Structure: The key step involves the formation of the oxabicyclo[4.1.0]heptane ring system. This can be achieved through a Diels-Alder reaction between a furan derivative and an appropriate dienophile.
Introduction of the Boron Moiety: The boron-containing dioxaborolane ring is introduced via a reaction with a boronic acid or boronate ester under suitable conditions, often involving a catalyst such as palladium or a base like sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the boron moiety into different functional groups, depending on the reagents used.
Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound can be used in the development of boron-containing drugs, which have potential therapeutic applications.
Medicine: Boron-containing compounds are investigated for their use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable covalent bonds with carbon, oxygen, and nitrogen atoms, making it a versatile component in chemical reactions. The bicyclic structure also contributes to the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(3-oxabicyclo[2.2.1]heptan-6-yl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(3-oxabicyclo[3.1.0]heptan-6-yl)-1,3,2-dioxaborolane
Uniqueness
The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct reactivity and stability compared to other boron-containing compounds. This structure allows for unique interactions in chemical reactions, making it a valuable reagent in organic synthesis and other applications.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(3-oxabicyclo[4.1.0]heptan-6-yl)-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BO3/c1-10(2)11(3,4)16-13(15-10)12-5-6-14-8-9(12)7-12/h9H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEKGAUQXFJQQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CCOCC2C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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